4-(3-chlorobenzyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide
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Overview
Description
4-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a chlorophenylmethyl group and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Substitution reactions: The piperazine ring is then functionalized with the chlorophenylmethyl group and the methoxy-methylphenyl group through nucleophilic substitution reactions.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
- 4-[(3-chlorophenyl)methyl]-N-(5-methylphenyl)piperazine-1-carboxamide
Uniqueness
4-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide is unique due to the specific combination of substituents on the piperazine ring, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C20H24ClN3O2 |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-6-7-19(26-2)18(12-15)22-20(25)24-10-8-23(9-11-24)14-16-4-3-5-17(21)13-16/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) |
InChI Key |
WMFSFFLIYWBOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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